molecular formula C17H10F4N2OS B12146626 (2Z,5Z)-5-(3-fluorobenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

(2Z,5Z)-5-(3-fluorobenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

Cat. No.: B12146626
M. Wt: 366.3 g/mol
InChI Key: PGRZGTIBJCPRME-ZROIWOOFSA-N
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Description

(2Z,5Z)-5-(3-fluorobenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a unique combination of fluorinated benzylidene and trifluoromethylphenyl groups, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-(3-fluorobenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions. This reaction forms the thiazolidinone ring structure.

    Introduction of Fluorobenzylidene Group: The 3-fluorobenzylidene group can be introduced via a condensation reaction between the thiazolidinone core and 3-fluorobenzaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Introduction of Trifluoromethylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include using advanced techniques such as microwave-assisted synthesis, flow chemistry, or employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The fluorobenzylidene and trifluoromethylphenyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2Z,5Z)-5-(3-fluorobenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is investigated for its antimicrobial and anticancer properties. The presence of fluorinated groups may enhance its ability to interact with biological targets, leading to improved efficacy.

Medicine

In medicine, research focuses on the compound’s potential as a therapeutic agent. Its anti-inflammatory and anticancer activities are of particular interest, with studies exploring its mechanism of action and potential clinical applications.

Industry

Industrially, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique chemical properties make it a candidate for various applications in material science and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-(3-fluorobenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects. For example, its anticancer activity could be attributed to the inhibition of key enzymes involved in cell proliferation or survival.

Comparison with Similar Compounds

Similar Compounds

    (2Z,5Z)-5-(4-fluorobenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one: Similar structure with a different position of the fluorine atom on the benzylidene group.

    (2Z,5Z)-5-(3-chlorobenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one: Similar structure with a chlorine atom instead of fluorine on the benzylidene group.

    (2Z,5Z)-5-(3-fluorobenzylidene)-2-{[2-(methyl)phenyl]imino}-1,3-thiazolidin-4-one: Similar structure with a methyl group instead of trifluoromethyl on the phenyl group.

Uniqueness

The uniqueness of (2Z,5Z)-5-(3-fluorobenzylidene)-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one lies in its specific combination of fluorinated groups, which may enhance its biological activity and chemical reactivity compared to similar compounds. The presence of both fluorobenzylidene and trifluoromethylphenyl groups provides a distinct set of properties that can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C17H10F4N2OS

Molecular Weight

366.3 g/mol

IUPAC Name

(5Z)-5-[(3-fluorophenyl)methylidene]-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H10F4N2OS/c18-11-5-3-4-10(8-11)9-14-15(24)23-16(25-14)22-13-7-2-1-6-12(13)17(19,20)21/h1-9H,(H,22,23,24)/b14-9-

InChI Key

PGRZGTIBJCPRME-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)N=C2NC(=O)/C(=C/C3=CC(=CC=C3)F)/S2

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N=C2NC(=O)C(=CC3=CC(=CC=C3)F)S2

Origin of Product

United States

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